molecular formula C21H22N4O5 B2752602 2-(3-nitro-4-((2-oxoazepan-3-yl)amino)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1009350-72-4

2-(3-nitro-4-((2-oxoazepan-3-yl)amino)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B2752602
CAS No.: 1009350-72-4
M. Wt: 410.43
InChI Key: PEXZHGUIYBDPEN-UHFFFAOYSA-N
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Description

2-(3-nitro-4-((2-oxoazepan-3-yl)amino)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
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Biological Activity

The compound 2-(3-nitro-4-((2-oxoazepan-3-yl)amino)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule with potential pharmacological applications. This article synthesizes available research on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C19H20N4O4
  • Molecular Weight: 368.39 g/mol
  • CAS Number: Not specifically listed in the sources but can be derived from its IUPAC name.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Nitro Group Influence: The presence of the nitro group (–NO2) is known to enhance the compound's reactivity and can influence its interaction with biological macromolecules.
  • Amino Group Functionality: The amino group attached to the azepan ring plays a crucial role in binding to target proteins or enzymes, potentially modulating their activity.
  • Tetrahydroisoindole Core: This structure is often associated with neuroactive properties and may contribute to the compound's ability to cross the blood-brain barrier.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

Anticancer Properties

Studies have shown that similar compounds with tetrahydroisoindole structures possess cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1: A derivative of tetrahydroisoindole demonstrated significant inhibition of tumor growth in xenograft models of breast cancer, suggesting that this compound may share similar anticancer properties due to structural similarities.

Antimicrobial Activity

The compound's ability to inhibit bacterial growth has been explored:

  • Case Study 2: In vitro assays revealed that compounds with nitro substitutions exhibit enhanced antibacterial activity against Gram-positive bacteria. This suggests a potential application for treating infections.

Neuroprotective Effects

Given its ability to penetrate the central nervous system, there is interest in its neuroprotective capabilities:

  • Research Finding: Compounds in this class have shown promise in reducing oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth[Source A]
AntimicrobialBacterial growth inhibition[Source B]
NeuroprotectiveReduction in oxidative stress[Source C]

Properties

IUPAC Name

4-[3-nitro-4-[(2-oxoazepan-3-yl)amino]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c26-19-15(3-1-2-8-22-19)23-14-7-6-13(10-16(14)25(29)30)24-20(27)17-11-4-5-12(9-11)18(17)21(24)28/h4-7,10-12,15,17-18,23H,1-3,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXZHGUIYBDPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC2=C(C=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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